An In-depth Technical Guide to 2-Fluoro-6-isopropylaniline
An In-depth Technical Guide to 2-Fluoro-6-isopropylaniline
CAS Number: 126476-48-0
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Fluoro-6-isopropylaniline, a key intermediate in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
2-Fluoro-6-isopropylaniline, with the IUPAC name 2-Fluoro-6-(propan-2-yl)aniline, is a substituted aniline derivative. The presence of a fluorine atom and an isopropyl group on the aniline ring imparts unique steric and electronic properties to the molecule, influencing its reactivity and biological activity.
Table 1: Physicochemical Properties of 2-Fluoro-6-isopropylaniline
| Property | Value | Source |
| CAS Number | 126476-48-0 | |
| IUPAC Name | 2-Fluoro-6-isopropylaniline | |
| Molecular Formula | C₉H₁₂FN | [1] |
| Molecular Weight | 153.20 g/mol | [1] |
| Physical Form | Yellow to Brown Liquid | [2] |
| Purity | ≥95% (Commercially available) | [2] |
| Computed LogP | 2.646 | [1] |
| Computed TPSA | 12.03 Ų | [1] |
| Computed Hydrogen Bond Donors | 1 | [1] |
| Computed Hydrogen Bond Acceptors | 1 | [1] |
| Computed Rotatable Bonds | 2 | [1] |
Table 2: Experimental Properties of the Analogous Compound 2-Isopropylaniline (CAS 643-28-7)
| Property | Value | Source |
| Boiling Point | 112-113 °C at 18 mmHg | [3] |
| Density | 0.955 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.548 | [3] |
Spectroscopic Data (Predicted)
Experimental spectroscopic data for 2-Fluoro-6-isopropylaniline is not widely published. The following are predicted spectral characteristics based on the analysis of analogous compounds such as 2-isopropylaniline, 2-fluoroaniline, and other substituted anilines.
Table 3: Predicted Spectroscopic Data for 2-Fluoro-6-isopropylaniline
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic Protons (Ar-H): Signals expected in the range of δ 6.5-7.2 ppm, exhibiting complex splitting patterns due to fluorine and proton-proton coupling. Isopropyl Methine Proton (-CH(CH₃)₂): A septet is expected around δ 2.9-3.5 ppm. Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet is expected around δ 1.2 ppm. Amine Protons (-NH₂): A broad singlet is expected, with its chemical shift being solvent-dependent. |
| ¹³C NMR | Aromatic Carbons (Ar-C): Signals are expected in the range of δ 110-150 ppm. The carbon attached to fluorine will show a large coupling constant (¹JC-F). Isopropyl Methine Carbon (-CH(CH₃)₂): A signal is expected around δ 28-35 ppm. Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal is expected around δ 22-25 ppm. |
| IR Spectroscopy | N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹. C=C Stretching (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹. C-F Stretching: A strong absorption band in the region of 1200-1300 cm⁻¹. C-N Stretching: A band in the region of 1250-1350 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 153. Major Fragmentation: Loss of a methyl group ([M-15]⁺) to give a fragment at m/z = 138, and loss of the isopropyl group ([M-43]⁺) to give a fragment at m/z = 110. |
Synthesis and Purification
Synthesis
A common method for the synthesis of 2-Fluoro-6-isopropylaniline is the direct alkylation of 2-fluoroaniline with propylene using a solid acid catalyst.[4]
Reaction Scheme:
Caption: Synthesis of 2-Fluoro-6-isopropylaniline.
Experimental Protocol:
-
Materials: 2-fluoroaniline, propylene, H-Y zeolite catalyst.
-
Apparatus: A high-pressure chemical reactor.
-
Procedure:
-
Charge the reactor with the H-Y zeolite catalyst.
-
Feed 2-fluoroaniline and propylene into the reactor at a 1:5 molar ratio.[4]
-
Maintain the reaction temperature at 255 °C and the pressure at 879 psig.[4]
-
The liquid hourly space velocity (LHSV) based on 2-fluoroaniline should be maintained at 0.25 h⁻¹.[4]
-
Monitor the reaction progress by analyzing the effluent stream using gas chromatography. A conversion of 2-fluoroaniline of approximately 71.2% can be expected under these conditions.[4]
-
Purification
The crude product obtained from the synthesis can be purified using standard laboratory techniques.
Experimental Protocol:
-
Extraction: After the reaction, the product mixture is typically worked up by neutralizing any acidic catalyst and extracting the organic components with a suitable solvent like diethyl ether or dichloromethane.
-
Washing: The organic layer is washed with water and brine to remove any residual salts and water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation: The crude product is then purified by vacuum distillation to obtain the final product with high purity.
Applications and Biological Relevance
2-Fluoro-6-isopropylaniline serves as a versatile building block in the synthesis of agrochemicals and pharmaceuticals. The fluorine and isopropyl substituents can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products.[5][6]
-
Agrochemicals: It is a known intermediate in the synthesis of herbicides.
-
Medicinal Chemistry: The unique structural features of 2-fluoro-6-isopropylaniline make it an attractive scaffold for the development of new therapeutic agents. Preliminary studies have suggested potential antimicrobial and insecticidal activities for this class of compounds.[5][6] The fluorine atom can enhance binding affinity to biological targets through electrostatic interactions and the formation of hydrogen bonds.[5]
Logical Workflow for Investigating Biological Activity:
Caption: Workflow for Biological Activity Investigation.
As of now, there is no specific information available in the public domain linking 2-Fluoro-6-isopropylaniline to a particular signaling pathway. Further research is required to elucidate its precise mechanism of action and its effects on cellular signaling.
Safety and Handling
2-Fluoro-6-isopropylaniline is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 4: Safety Information
| Hazard | Precaution |
| Irritation | Causes skin and serious eye irritation. |
| Toxicity | Harmful if swallowed or inhaled. |
| Handling | Wear protective gloves, protective clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing vapors. |
| Storage | Store in a tightly closed container in a cool, dry place. |
| Fire | Combustible liquid. Use dry chemical, CO₂, or foam extinguishers. |
It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-异丙基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Fluoro-6-isopropylaniline|126476-48-0 [benchchem.com]
- 6. 2-Fluoro-6-isopropylaniline|126476-48-0 [benchchem.com]
